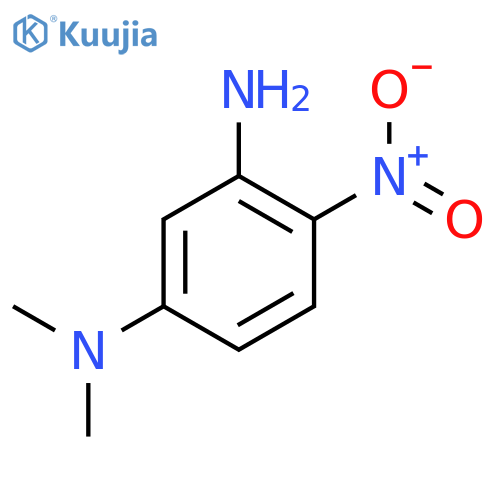

Cas no 20691-71-8 (N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine

- 1,3-Benzenediamine,N1,N1-dimethyl-4-nitro-

- 3-AMINO N,N-DIMETHYL 4-NITRO ANILINE

- 2-nitro-5-(dimethylamino)aniline

- 3-amino-4-nitrodimethylaminobenzene

- 3-amino-4-nitro-N,N-dimethylaniline

- 5-(dimethylamino)-2-nitroaniline

- AG-F-98846

- CTK1G8787

- N,N-Dim

- N,N-dimethyl-4-nitro-butanamide

- N,N-DIMETHYL-4-NITRO-BUTYRAMIDE

- N,N-dimethyl-4-nitro-m-phenylenediamine

- N1,N1-Dimethyl-4-nitro-m-phenylendiamin

- N1,N1-dimethyl-4-nitro-m-phenylenediamine

- (3-Amino-4-nitrophenyl)dimethylamine

- N1,N1-Dimethyl-4-nitro-1,3-benzenediamine

- 2069-71-8

- SY038022

- FT-0692069

- 5-dimethylamino-2-nitroaniline

- N, N-Dimethyl-3-Amino-4-Nitroaniline

- CS-0120725

- 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine

- WJTOMXLUNDWLCY-UHFFFAOYSA-N

- SCHEMBL719267

- Y13596

- Z1255435316

- DTXSID60942896

- 20691-71-8

- MFCD01320677

- A879493

- AKOS005254393

- 3-Amino-N,N-dimethyl-4-nitroaniline

- EN300-1084753

- GEO-00120

- 1,3-Benzenediamine, N1,N1-dimethyl-4-nitro-

- N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine

- A814821

- FT-0615047

- 1-N, 1-N-dimethyl-4-nitrobenzene-1, 3-diamine

- W-200210

- MS-20015

- STL554209

- BBL100415

- DA-43302

- DB-045341

-

- MDL: MFCD01320677

- インチ: InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3

- InChIKey: WJTOMXLUNDWLCY-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1C=CC([N+]([O-])=O)=C(N)C=1

計算された属性

- せいみつぶんしりょう: 181.085

- どういたいしつりょう: 181.085

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 75.1A^2

じっけんとくせい

- 密度みつど: 1.280

- ゆうかいてん: 140 ºC

- ふってん: 355 ºC

- フラッシュポイント: 168 ºC

- 屈折率: 1.645

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1084753-5.0g |

N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95.0% | 5.0g |

$77.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1103792-10g |

N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95% | 10g |

$550 | 2024-07-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914464-100mg |

3-AminoN,N-dimethyl4-nitroaniline |

20691-71-8 | 95% | 100mg |

224.10 | 2021-05-17 | |

| Enamine | EN300-1084753-0.25g |

N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-1084753-0.05g |

N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Ambeed | A575730-250mg |

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95% | 250mg |

$44.0 | 2024-07-28 | |

| Aaron | AR002JGZ-250mg |

1,3-Benzenediamine, N1,N1-dimethyl-4-nitro- |

20691-71-8 | 95% | 250mg |

$44.00 | 2025-01-21 | |

| 1PlusChem | 1P002J8N-250mg |

1,3-Benzenediamine, N1,N1-dimethyl-4-nitro- |

20691-71-8 | 95% | 250mg |

$101.00 | 2023-12-19 | |

| Enamine | EN300-1084753-1g |

N1,N1-dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95% | 1g |

$115.0 | 2023-10-27 | |

| Ambeed | A575730-100mg |

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine |

20691-71-8 | 95% | 100mg |

$31.0 | 2024-07-28 |

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine 関連文献

-

Yongbiao Wei,Xin Zhang,Linlin Wang,Ying Liu,Tao Bing,Xiangjun Liu,Dihua Shangguan RSC Adv. 2015 5 75911

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamineに関する追加情報

N1,N1-ジメチル-4-ニトロベンゼン-1,3-ジアミン(CAS No. 20691-71-8)の特性と応用

N1,N1-ジメチル-4-ニトロベンゼン-1,3-ジアミンは、有機化学分野で重要な芳香族ジアミン化合物の一つです。この化合物は、ニトロ基とジメチルアミン基を有する特殊な構造を持ち、染料中間体や光安定剤としての応用が研究されています。近年では、持続可能な材料開発や環境配慮型化学プロセスとの関連で注目を集めています。

この化合物の合成方法については、多くの研究者が効率的な触媒反応やグリーンケミストリーの観点から改良を進めています。特に、廃棄物削減やエネルギー消費の最適化を目指したプロセス設計が、AIを活用した反応条件予測と組み合わせて議論されるケースが増えています。検索エンジンでは「ジアミン誘導体 合成手法」や「ニトロベンゼン系化合物 応用」といったキーワードが関連検索として挙がっています。

N1,N1-ジメチル-4-ニトロベンゼン-1,3-ジアミンの物理化学的性質について、その溶解性は極性溶媒に対して良好であり、UV-Visスペクトル分析では特徴的な吸収帯が観測されます。この特性を活かし、高分子材料の改質剤や機能性コーティングへの応用研究が進められています。また、生分解性材料との複合化による新規機能付与も現在の研究トレンドです。

産業界では、この化合物の安定性向上とコスト削減が重要な課題となっています。最近の学術論文では、マイクロリアクター技術を用いた連続生産プロセスや、バイオベース原料からの合成経路開発に関する報告が見られます。消費者からの関心としては「有機化合物の安全性評価」や「サステナブルな化学物質」といった検索クエリが増加傾向にあります。

今後の展望として、N1,N1-ジメチル-4-ニトロベンゼン-1,3-ジアミンはスマートマテリアル分野での活用が期待されています。特に、刺激応答性材料や自己修復性コーティングの構成成分としての可能性が検討されています。研究開発の現場では、計算化学と機械学習を組み合わせた分子設計手法が導入さ��、より効率的な化合物開発が進められています。

この化合物を取り扱う際には、適切な実験室管理と廃液処理が不可欠です。最新の化学物質管理システムでは、デジタルツイン技術を活用したリアルタイムモニタリングが導入されるケースも見られます。環境規制に対応したグリーン合成技術の開発は、企業のESG経営においても重要な要素となっています。

学術的な観点からは、N1,N1-ジメチル-4-ニトロベンゼン-1,3-ジアミンの電子状態解析や反応機構解明に関する基礎研究が継続されています。特に、時間分解分光法を用いた動的過程の観察や、量子化学計算による理論的研究が盛んです。これらの知見は、新規機能性材料の設計に重要な基礎データを提供しています。

20691-71-8 (N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine) 関連製品

- 961-68-2(2,4-Dinitro-N-phenylaniline)

- 612-28-2(N-Methyl-2-nitroaniline)

- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)